molecular formula C25H25N3O4 B2402256 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872857-10-8

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No.: B2402256
CAS No.: 872857-10-8
M. Wt: 431.492
InChI Key: KTBRKLQNHJCIRC-UHFFFAOYSA-N
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Description

1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C25H25N3O4 and its molecular weight is 431.492. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis of quinoline-ethane-dione derivatives, including structures related to 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione, has been explored for various applications. For example, Tkachev et al. (2012) investigated the synthesis and voltammetric investigation of similar compounds, contributing to the understanding of their electrochemical properties (Tkachev et al., 2012).

Chemical Reactions and Molecular Structures

  • Research by Khalturina et al. (2009) on reactions of related quinoline-ethane-diones with o-phenylenediamine and hydrazine, leading to the formation of new compounds, demonstrates the compound's reactivity and potential for creating diverse derivatives (Khalturina et al., 2009).

Anticancer Activity

  • Studies on quinoline-ethane-dione derivatives have shown potential in anticancer applications. For instance, Jiang et al. (2016) synthesized and evaluated derivatives for their antiproliferative activities against various cancer cell lines (Jiang et al., 2016).

Crystallographic Analysis

  • Insight into the crystalline and molecular structure of quinoline-ethane-dione derivatives can be gained from studies like the one by Insuasty et al. (2012), which explored the hydrogen-bonded framework of closely related compounds (Insuasty et al., 2012).

Ultrasonic Studies and Molecular Interactions

  • Ultrasonic studies by Tekade et al. (2019) on similar N-phthaloyl compounds, including quinoline-ethane-diones, in protic and non-protic solvents, provide insight into molecular interactions and properties relevant to drug transmission and absorption (Tekade et al., 2019).

Tautomeric Forms and Spectroscopic Analysis

  • Research by Bartolomei et al. (1995) on the tautomeric forms of quinoline diones, related to the compound , highlights the importance of spectroscopic analysis in understanding these compounds' chemical properties (Bartolomei et al., 1995).

Antimicrobial Evaluation

  • The antimicrobial potential of quinoline-ethane-dione derivatives has been evaluated, as seen in the work by Bhatt et al. (2015), who synthesized and assessed the antimicrobial activity of tetrahydroquinazoline derivatives of benzo[b]thiophene (Bhatt et al., 2015).

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c29-23(26-12-14-32-15-13-26)17-27-16-20(19-8-2-4-10-22(19)27)24(30)25(31)28-11-5-7-18-6-1-3-9-21(18)28/h1-4,6,8-10,16H,5,7,11-15,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTBRKLQNHJCIRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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